![molecular formula C8H10N2O B14469981 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide CAS No. 65115-46-0](/img/structure/B14469981.png)
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is a bicyclic compound with a unique structure that includes nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide typically involves a series of organic reactions. One common method includes the Dieckmann condensation of piperazinebutyrate, followed by reduction with lithium borohydride (LiBH4) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like LiBH4 to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as LiBH4 or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene-8-thione
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- 7,8-Diazabicyclo[4.2.2]dec-7-ene
Uniqueness
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65115-46-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7-oxido-8-aza-7-azoniabicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C8H10N2O/c11-10-8-4-2-1-3-7(9-10)5-6-8/h1-4,7-8H,5-6H2 |
Clave InChI |
RKSAANGJESARRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC=CC1N=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



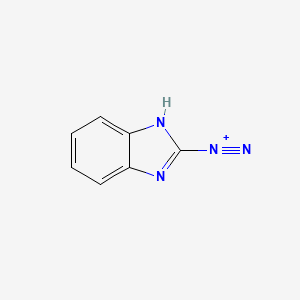
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
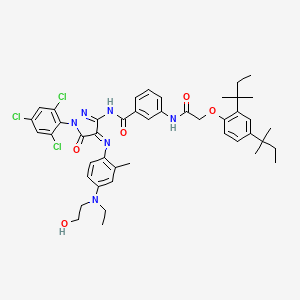
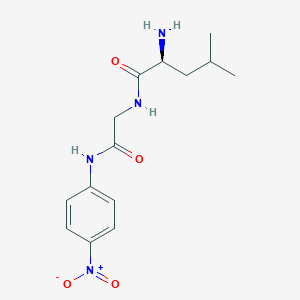
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
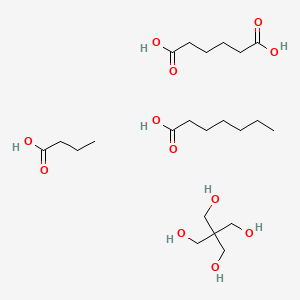
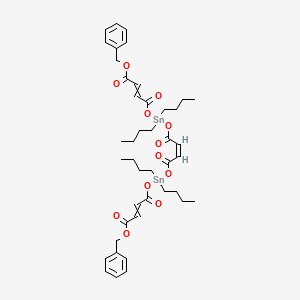
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
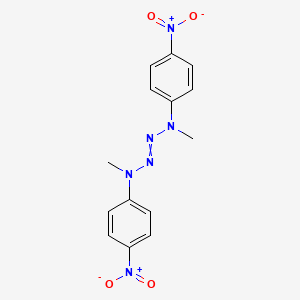

![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
